molecular formula C22H24N2O3 B2900502 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-12-2

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2900502
CAS No.: 859112-12-2
M. Wt: 364.445
InChI Key: CUWNBCSQEXBKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzylpiperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins likeS100B and oxidoreductase . These proteins play crucial roles in cellular processes such as regulation of protein phosphorylation and redox reactions, respectively.

Mode of Action

For instance, it might inhibit the activity of the target protein, leading to downstream effects on cellular processes .

Biochemical Pathways

These pathways are critical for various cellular functions, including cell growth and response to oxidative stress .

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound could potentially inhibit the growth of certain bacteria and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one moiety may produce dihydro derivatives.

Scientific Research Applications

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core and the benzylpiperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-11-21-19(13-20(16)25)18(12-22(26)27-21)15-24-9-7-23(8-10-24)14-17-5-3-2-4-6-17/h2-6,11-13,25H,7-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWNBCSQEXBKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.